3-(azepan-1-ylsulfonyl)-4-chloro-N-(2-hydroxy-2-phenylethyl)benzamide
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Overview
Description
3-(azepan-1-ylsulfonyl)-4-chloro-N-(2-hydroxy-2-phenylethyl)benzamide is a chemical compound that has garnered interest in the field of medicinal chemistry. This compound is known for its potential therapeutic applications, particularly in the treatment of psychiatric disorders such as schizophrenia and bipolar disorder .
Preparation Methods
The synthesis of 3-(azepan-1-ylsulfonyl)-4-chloro-N-(2-hydroxy-2-phenylethyl)benzamide involves several steps. The synthetic route typically starts with the preparation of the benzamide core, followed by the introduction of the azepane and sulfonyl groups. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity .
Chemical Reactions Analysis
3-(azepan-1-ylsulfonyl)-4-chloro-N-(2-hydroxy-2-phenylethyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the compound.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of different derivatives of the compound.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
This compound has been extensively studied for its potential applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It has shown promise in the treatment of psychiatric disorders, where it acts as a synaptic vesicle protein 2A (SV2A) inhibitor. This inhibition can help alleviate symptoms associated with schizophrenia and bipolar disorder, including cognitive impairments and psychotic symptoms .
Mechanism of Action
The mechanism of action of 3-(azepan-1-ylsulfonyl)-4-chloro-N-(2-hydroxy-2-phenylethyl)benzamide involves its interaction with synaptic vesicle protein 2A (SV2A). By inhibiting this protein, the compound can modulate neurotransmitter release, thereby exerting its therapeutic effects. The molecular targets and pathways involved in this process are crucial for understanding its efficacy in treating psychiatric disorders .
Comparison with Similar Compounds
When compared to other similar compounds, 3-(azepan-1-ylsulfonyl)-4-chloro-N-(2-hydroxy-2-phenylethyl)benzamide stands out due to its unique structure and mechanism of action. Similar compounds may include other SV2A inhibitors or antipsychotic agents, but this compound’s specific combination of functional groups and its ability to target SV2A make it particularly effective in treating cognitive impairments associated with psychiatric disorders .
Properties
IUPAC Name |
3-(azepan-1-ylsulfonyl)-4-chloro-N-(2-hydroxy-2-phenylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O4S/c22-18-11-10-17(21(26)23-15-19(25)16-8-4-3-5-9-16)14-20(18)29(27,28)24-12-6-1-2-7-13-24/h3-5,8-11,14,19,25H,1-2,6-7,12-13,15H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZFITISNKQJOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NCC(C3=CC=CC=C3)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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